REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[C:11]([O:13][CH3:14])=[O:12].[O:15]=[C:16]1[CH2:20][CH2:19][C:18](=[O:21])[N:17]1[O:22][C:23](ON1C(=O)CCC1=O)=[O:24]>C(#N)C>[O:15]=[C:16]1[CH2:20][CH2:19][C:18](=[O:21])[N:17]1[O:22][C:23]([NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[C:11]([O:13][CH3:14])=[O:12])=[O:24]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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NC1=C2C=NN(C2=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)OC(=O)ON1C(CCC1=O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 48 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with acetonitrile (10 mL)
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at ambient temperature
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(=O)NC1=C2C=NN(C2=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |